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PNU-142300: A Comprehensive Technical Overview of a Key Linezolid Metabolite

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-142300 is one of the two major inactive metabolites of the oxazolidinone antibiotic, linezolid.[1][2][3][4] It is formed in vivo through the oxidative ring cleavage of linezolid's morpholine moiety.[1][2][4] While pharmacologically inactive from an antimicrobial standpoint, PNU-142300 has garnered significant attention due to its potential association with linezolid-induced thrombocytopenia, a notable adverse effect of the parent drug, particularly in patients with renal insufficiency.[1][2][4][5] The accumulation of PNU-142300 in these patients has made its synthesis and pharmacokinetic profiling crucial areas of research to better understand and mitigate this clinical challenge.[1][2][4][5][6] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacology of PNU-142300, presenting key data in a structured format and detailing experimental methodologies.

Discovery and History

The discovery of PNU-142300 is intrinsically linked to the clinical development and post-marketing surveillance of linezolid. Following the approval of linezolid by the FDA in 2000, its metabolism was extensively studied to understand its pharmacokinetic and safety profiles.[7] These investigations revealed that linezolid is primarily metabolized via the oxidation of its morpholine ring, leading to the formation of two main, microbiologically inactive metabolites: PNU-142300 (an aminoethoxyacetic acid metabolite) and PNU-142586 (a hydroxyethyl glycine metabolite).[8]



PNU-142300 is specifically formed through a pathway presumed to be enzymatic, termed the "lactam pathway".[7] The clinical significance of PNU-142300 emerged from observations of a higher incidence of hematological toxicities, particularly thrombocytopenia, in patients with renal impairment receiving linezolid.[5] Subsequent pharmacokinetic studies demonstrated an accumulation of PNU-142300 and PNU-142586 in these patients, suggesting a potential causal link between metabolite accumulation and adverse events.[2][6] This has driven the need for the chemical synthesis of PNU-142300 to serve as a standard for further toxicological and pharmacokinetic investigations.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacokinetics of PNU-142300.

Table 1: Population Pharmacokinetic Parameters of PNU-142300 in Adult Patients

Parameter	Population Mean Value	Covariate Influence	Reference
Clearance (CL)	7.27 L/h	Influenced by creatinine clearance (CLcr)	[9]
Volume of Distribution (Vd)	47.1 L (assumed same as linezolid)	-	[9]

Table 2: Population Pharmacokinetic Parameters of PNU-142300 in Elderly Patients (≥65 years)



Parameter	Population Mean Value	Covariate Influence	Reference
Clearance (CL)	1.57 L/h	Significantly influenced by creatinine clearance (CLcr)	[10][11]
Volume of Distribution (Vd)	31.17 L (equal to linezolid)	-	[10][11]

Table 3: Impact of Renal Function on PNU-142300 Accumulation

Renal Function Status	PNU- 142300/Linezolid Cmin Ratio	PNU- 142300/Linezolid AUC Ratio	Reference
Normal (CLcr: 90 mL/min)	0.047	0.039	[8]
Severe Dysfunction (CLcr: 15 mL/min)	0.133	0.106	[8]

Table 4: Association of PNU-142300 with Linezolid-Induced Thrombocytopenia (LIT)

Study Finding	Predictive Threshold/Ratio	Significance	Reference
Trough concentrations (Ctrough) and AUC24 of PNU-142300	Significantly higher in the thrombocytopenia group	-	[6]
Metabolite-to-parent concentration ratio of PNU-142300	> 1.31 associated with increased risk of LIT	-	[12]

Experimental Protocols



Synthesis of PNU-142300

Several synthetic routes for PNU-142300 have been reported, primarily for generating analytical standards to study its biological properties. A common strategy involves a multi-step synthesis starting from 3,4-difluoronitrobenzene.

A Representative Synthetic Protocol:

This protocol is a generalized representation based on published methods.[5][13]

- Synthesis of Key Intermediate: The synthesis commences with 3,4-difluoronitrobenzene as the starting material. Through a series of reactions including nucleophilic substitution, hydroxyl protection, nitro-reduction, condensation, and cyclization, a key intermediate, (S)-2-[[3-[4-[benzyl[2- [(tert-butyldimethylsilyl)oxy]ethyl]amino]-3-fluorophenyl]-2-oxooxazolidin-5-yl]methyl]isoindoline-1,3-dione, is synthesized.[13]
- Functional Group Transformations: The intermediate then undergoes a sequence of transformations to introduce the aminoethoxyacetic acid side chain. This involves the removal of the tert-butyldimethylsilyl (TBS) protecting group, followed by Williamson etherification, amolysis, and acylation.[13]
- Deprotection and Final Product Formation: The final steps involve debenzylation and removal of the tert-butyl group to yield PNU-142300.[13]

A unified approach utilizing a 2-nitrobenzenesulfonyl (Ns) protecting group for the aniline derivative has also been developed to enable selective N-alkylation and facilitate the synthesis of multiple linezolid metabolites, including PNU-142300.[5]

Quantification of PNU-142300 in Human Plasma

An ultra-performance liquid chromatography (UPLC) method with UV detection has been developed and validated for the simultaneous quantification of linezolid and its metabolites, PNU-142300 and PNU-142586, in human plasma.[14] A UPLC-MS/MS method has also been established for enhanced sensitivity and specificity.[15]

UPLC Method Details:[14]



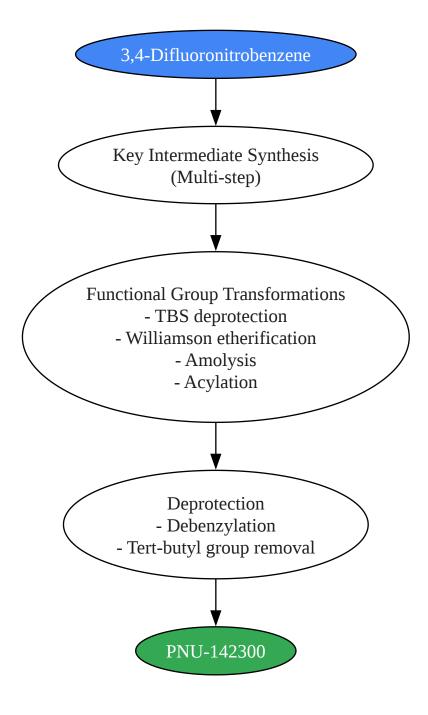
- Sample Preparation: Protein precipitation from plasma samples is achieved using acetonitrile.
- Chromatographic Separation: The protein-free supernatant is injected onto a reverse-phase ACQUITY UPLC HSS T3 column.
- Detection: The analytes are monitored at a wavelength of 254 nm.
- Internal Standard: p-Toluic acid is used as the internal standard.
- Linearity: The calibration curve for PNU-142300 is linear in the range of 0.2 to 20.0 μg/mL.
- Validation: The method has been validated according to FDA guidelines for accuracy, precision, and stability.

UPLC-MS/MS Method Details:[15]

- Instrumentation: An ultra-performance liquid chromatography system coupled with a tandem mass spectrometer.
- Sample Preparation: Details of the extraction procedure are specific to the published method.
- Validation: The assay is validated for linearity, accuracy, precision, recovery, and matrix effects.

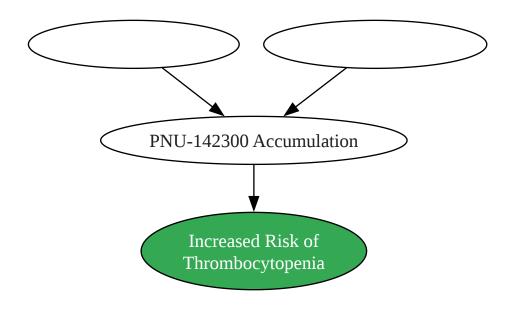
Visualizations Signaling Pathways and Workflows





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Conclusion

PNU-142300, a major metabolite of linezolid, plays a critical role in the safety profile of its parent drug. Although devoid of antimicrobial activity, its accumulation, particularly in patients with compromised renal function, is linked to an increased risk of thrombocytopenia. The synthesis of PNU-142300 has been instrumental in enabling detailed pharmacokinetic and toxicological studies. The development of robust analytical methods for its quantification in biological matrices is essential for therapeutic drug monitoring and for optimizing linezolid dosing regimens to minimize adverse events. Further research into the precise mechanisms by which PNU-142300 contributes to hematological toxicity will be crucial for the continued safe and effective use of linezolid in diverse patient populations.

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